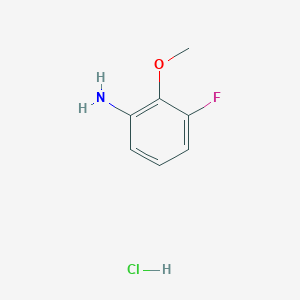

3-Fluoro-2-methoxyaniline hydrochloride

Description

BenchChem offers high-quality 3-Fluoro-2-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUALJJVQWVBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyaniline hydrochloride (CAS Number: 1951439-40-9), a key chemical intermediate for professionals in research, development, and drug discovery. This document synthesizes critical information on its chemical identity, properties, synthesis, applications, and safe handling, grounding all claims in authoritative sources to ensure scientific integrity.

Introduction: Strategic Importance in Synthesis

3-Fluoro-2-methoxyaniline and its hydrochloride salt are substituted aniline derivatives of significant interest in medicinal chemistry and materials science. The unique electronic environment of the aromatic ring—influenced by an electron-donating methoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and properties to the molecule.[1] The fluorine atom, in particular, is a valuable feature in drug design, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]

The hydrochloride salt form is often preferred in drug development and synthesis for its improved stability, solubility in aqueous media, and ease of handling compared to the free base. This guide will focus on the hydrochloride salt while drawing comparative data from its free base precursor, 3-Fluoro-2-methoxyaniline (CAS: 437-83-2).

Chemical Identity and Physicochemical Properties

Positive identification and understanding the physicochemical properties of a chemical are foundational to its effective application. The properties of 3-Fluoro-2-methoxyaniline hydrochloride are presented below, with data for the corresponding free base provided for context and comparison.

| Property | 3-Fluoro-2-methoxyaniline Hydrochloride | 3-Fluoro-2-methoxyaniline (Free Base) |

| CAS Number | 1951439-40-9[3] | 437-83-2[4][5] |

| Molecular Formula | C₇H₉ClFNO[6] | C₇H₈FNO[5] |

| Molecular Weight | 177.6 g/mol [6] | 141.14 g/mol [5] |

| Synonyms | 3-fluoro-2-methoxybenzenamine hydrochloride | 3-Fluoro-2-methoxybenzenamine, 3-Fluoro-o-anisidine[5] |

| Appearance | Data not available (typically a solid) | Colorless to light yellow liquid[7] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 117-121 °C[4] |

| Density | Data not available | 1.172 g/mL at 25 °C[5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol | Data not available |

| Refractive Index (n20/D) | Not applicable | 1.531[5] |

Synthesis and Manufacturing

The synthesis of 3-Fluoro-2-methoxyaniline hydrochloride is a two-step process that begins with the synthesis of the free base, 3-Fluoro-2-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Fluoro-2-methoxyaniline (Free Base)

While specific literature detailing the synthesis of 3-Fluoro-2-methoxyaniline is not abundant, a common and established route for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound. This versatile method is widely used due to the accessibility of nitroarenes through electrophilic aromatic nitration.

A plausible synthetic pathway is illustrated below:

Preparation of 3-Fluoro-2-methoxyaniline Hydrochloride

The conversion of an aniline to its hydrochloride salt is a standard acid-base reaction. This process enhances the compound's stability and aqueous solubility. The following is a representative protocol based on general methods for the synthesis of substituted aniline hydrochlorides.[8]

Protocol: Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride

-

Dissolution: Dissolve a known quantity of 3-Fluoro-2-methoxyaniline (free base, CAS 437-83-2) in a suitable organic solvent. Anhydrous methanol or ethyl acetate are common choices.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in ethyl acetate) with continuous stirring.[8]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as the reaction proceeds. Continue stirring in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.

-

Drying: Dry the purified 3-Fluoro-2-methoxyaniline hydrochloride product under vacuum to remove residual solvent.

Reactivity and Applications in Drug Development

The reactivity of 3-Fluoro-2-methoxyaniline is dictated by the interplay of its functional groups. The amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases.[1] The aromatic ring is activated towards electrophilic aromatic substitution, with the regioselectivity influenced by the directing effects of the methoxy, fluoro, and amino groups.

This compound serves as a crucial building block in several key areas:

-

Pharmaceutical Intermediates: As a substituted aniline, it is a precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is particularly valuable in the development of kinase inhibitors and other targeted therapies.[9] The fluorinated aniline motif is a common feature in modern pharmaceuticals.[2]

-

Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides.[7]

-

Materials Science: It serves as an intermediate in the production of liquid crystal materials.[7]

The use of the hydrochloride salt is particularly advantageous in pharmaceutical applications where aqueous solubility and stability are critical for formulation and biological testing.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-Fluoro-2-methoxyaniline hydrochloride is essential for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector.

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to analyze the free base for volatile impurities. The hydrochloride salt is non-volatile and would require derivatization or conversion to the free base prior to GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for unambiguous structural confirmation.[10] Spectral data for the free base is available, which can be used as a reference for confirming the structure of the hydrochloride salt, with expected shifts in the signals of protons and carbons near the protonated amine group.[11][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 3-fluoro-2-methoxyphenylpyrazolylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]

- 5. 3-Fluoro-2-methoxyaniline 97 437-83-2 [sigmaaldrich.com]

- 6. 1951439-40-9|3-Fluoro-2-methoxyaniline hydrochloride|3-Fluoro-2-methoxyaniline hydrochloride|-范德生物科技公司 [bio-fount.com]

- 7. nbinno.com [nbinno.com]

- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Fluoro-2-methoxyaniline(437-83-2) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methoxyaniline hydrochloride, a key building block in medicinal chemistry and organic synthesis. While specific experimental data for the hydrochloride salt is limited in publicly available literature, this guide synthesizes information on the parent compound, 3-Fluoro-2-methoxyaniline, with established principles of aniline salt chemistry to offer a robust profile for researchers. This document details the compound's structure, expected physicochemical properties, reactivity, and provides protocols for its synthesis and characterization, empowering scientists to effectively utilize this versatile intermediate in their research and development endeavors.

Introduction

3-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline derivative that holds significant potential in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of a fluorine atom, a methoxy group, and the amine functionality on the benzene ring creates a unique electronic environment that influences its reactivity and the properties of its downstream products.[1] The hydrochloride salt form is often preferred in practical applications due to its increased stability and solubility in aqueous media compared to the free aniline base.[2]

This guide will delve into the core physicochemical and chemical characteristics of 3-Fluoro-2-methoxyaniline hydrochloride, offering insights into its behavior and handling.

Physicochemical Properties

Properties of 3-Fluoro-2-methoxyaniline (Free Base)

The free aniline form of the compound is a liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 437-83-2 | [3][4] |

| Molecular Formula | C₇H₈FNO | [4] |

| Molecular Weight | 141.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.172 g/mL at 25 °C | |

| Boiling Point | 117-121 °C | [3] |

| Refractive Index | n20/D 1.531 | |

| Flash Point | 100 °C (212 °F) |

Expected Properties of 3-Fluoro-2-methoxyaniline Hydrochloride

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is expected to result in a solid material with significantly different properties from the free base.

| Property | Expected Value/Characteristic | Rationale/Source(s) |

| Molecular Formula | C₇H₉ClFNO | Calculated |

| Molecular Weight | 177.60 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | General property of aniline hydrochlorides[6] |

| Melting Point | Expected to be significantly higher than the free base. | Aniline hydrochloride has a melting point of 196-198 °C.[6] |

| Solubility | Soluble in water; solubility in organic solvents will vary. | The ionic nature of the salt increases aqueous solubility.[2] Aniline hydrochlorides are generally soluble in water.[7] |

| pKa | The pKa of the anilinium ion is expected to be in the acidic range. | The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The electron-withdrawing fluorine and methoxy groups will influence this value. |

Chemical Properties and Reactivity

The chemical behavior of 3-Fluoro-2-methoxyaniline hydrochloride is dictated by the interplay of its functional groups.

Electronic Effects

The aniline ring is substituted with three groups that exert distinct electronic effects:

-

Amino Group (-NH₂): An activating, ortho-, para-directing group due to its +M (mesomeric) effect. In the hydrochloride form (-NH₃⁺), it becomes a deactivating, meta-directing group due to its strong -I (inductive) effect.

-

Methoxy Group (-OCH₃): An activating, ortho-, para-directing group due to its strong +M effect, which outweighs its -I effect.

-

Fluoro Group (-F): A deactivating, ortho-, para-directing group. It has a strong -I effect and a weak +M effect.

The combination of these groups makes the aromatic ring susceptible to electrophilic substitution, with the regioselectivity being a complex outcome of their combined directing effects.

Reactivity of the Amino Group

The primary amine of 3-Fluoro-2-methoxyaniline is nucleophilic and can participate in a variety of reactions, including:[1]

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

The hydrochloride salt must be neutralized to the free base before it can effectively participate in these nucleophilic reactions.

Synthesis and Characterization

Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride

A general and reliable method for the preparation of aniline hydrochlorides is the treatment of the free aniline with a solution of hydrogen chloride in a suitable organic solvent.[8]

dot

Caption: Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride.

Experimental Protocol:

-

Dissolution: Dissolve 3-Fluoro-2-methoxyaniline in a suitable anhydrous organic solvent such as methanol, diethyl ether, or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent to the aniline solution with stirring. The reaction is typically exothermic, so cooling may be necessary.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to remove residual solvent.

Causality Behind Experimental Choices: The use of an anhydrous organic solvent is crucial to prevent the hydrolysis of the product and to facilitate its precipitation. The choice of solvent can influence the crystal form and purity of the final product.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the ammonium group (-NH₃⁺). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, methoxy, and ammonium substituents. The ammonium protons are expected to appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon. The chemical shifts will be influenced by the electronegativity of the attached functional groups.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will differ significantly from that of the free base. Key expected absorptions include:

-

N-H Stretching: Broad and strong absorptions in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region characteristic of the aromatic ring.

-

C-O Stretching: A strong absorption for the aryl-alkyl ether linkage.

-

C-F Stretching: A strong absorption in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of 3-Fluoro-2-methoxyaniline hydrochloride would likely not be observed directly. Instead, under typical ionization conditions (like electrospray ionization), the spectrum would show the molecular ion of the free base at m/z 141.06.[9] High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Applications in Drug Development and Organic Synthesis

3-Fluoro-2-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of a variety of target molecules, including:

-

Pharmaceuticals: The unique substitution pattern can be exploited to synthesize novel drug candidates with desired pharmacological properties. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Dyes and Pigments: The aniline moiety is a classic component in the synthesis of azo dyes.

Safety and Handling

The free base, 3-Fluoro-2-methoxyaniline, is classified as acutely toxic if swallowed or in contact with skin, and causes skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

The hydrochloride salt, being an acidic solid, should also be handled with care to avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a promising building block for chemical synthesis, particularly in the pharmaceutical industry. While a complete, experimentally verified dataset for the hydrochloride salt is not yet available in the public domain, this guide provides a comprehensive overview of its expected properties and behavior based on the known data of its free base and the general characteristics of aniline salts. The provided protocols for synthesis and characterization will aid researchers in preparing and validating this compound for their specific applications. Further experimental investigation into the precise physicochemical properties of the hydrochloride salt is encouraged to expand the collective knowledge and facilitate its broader use in scientific research.

References

Sources

- 1. 443-86-7|3-Fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. 3-Fluoro-2-methoxyaniline CAS No.:437-83-2 Supply [qinmuchem.com]

- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 9. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

3-Fluoro-2-methoxyaniline hydrochloride molecular weight

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

3-Fluoro-2-methoxyaniline and its hydrochloride salt are versatile chemical intermediates of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The unique substitution pattern of the aniline ring—featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and allows for its use as a scaffold in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline hydrochloride, detailing its physicochemical properties, chemical reactivity, applications in drug discovery, and established protocols for its handling and use in synthesis.

Physicochemical and Structural Properties

3-Fluoro-2-methoxyaniline is a substituted aniline that is typically handled in its free base form as a liquid or as a more stable crystalline hydrochloride salt. The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative drug candidates, a strategy widely employed in medicinal chemistry.[1][2] The core quantitative data for both the free base and its hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Chemical Name | 3-Fluoro-2-methoxyaniline | 3-Fluoro-2-methoxyaniline hydrochloride | |

| Synonyms | 3-Fluoro-o-anisidine, 3-Fluoro-2-methoxybenzenamine | N/A | |

| CAS Number | 437-83-2 | Not explicitly assigned; derived from free base | [3][4] |

| Molecular Formula | C₇H₈FNO | C₇H₈FNO·HCl | [4] |

| Molecular Weight | 141.14 g/mol | 177.60 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | Solid (typical for aniline salts) | [6] |

| Density | ~1.172 g/mL at 25 °C | N/A | |

| Boiling Point | 117-121 °C | N/A | [7] |

| Refractive Index | n20/D ~1.531 | N/A |

Chemical Reactivity and Synthetic Profile

The reactivity of 3-Fluoro-2-methoxyaniline is governed by the interplay of its three functional groups: the nucleophilic amine, the electron-donating methoxy group, and the electron-withdrawing fluorine atom.[2]

-

Amine Group Reactivity : The primary amine is a potent nucleophile and readily participates in standard aniline reactions, including acylation to form amides, alkylation, and diazotization to form diazonium salts, which are precursors to a vast array of other functionalities via Sandmeyer-type reactions.[2]

-

Aromatic Ring Reactivity : The aromatic ring is activated towards electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the combined influence of the ortho,para-directing methoxy and amine groups and the deactivating, ortho,para-directing fluorine atom.

Applications in Research and Drug Development

Substituted anilines are cornerstone building blocks in medicinal chemistry. 3-Fluoro-2-methoxyaniline is particularly valuable as a precursor for synthesizing complex heterocyclic systems and other active pharmaceutical ingredients (APIs).

-

Pharmaceutical Intermediates : It serves as a key starting material for drugs targeting a range of diseases. The "fluoro-methoxy-aniline" motif is found in molecules developed as kinase inhibitors for oncology, leveraging the atoms' ability to modulate drug-target interactions and improve pharmacokinetic profiles.[1][8]

-

Agrochemicals : In the agrochemical industry, this compound is used to create advanced herbicides and pesticides, where the specific substitution pattern can lead to enhanced efficacy and target specificity.[1][6]

-

Heterocycle Synthesis : It is a documented reactant in the synthesis of hydroxyquinolines, a class of compounds with diverse biological activities.[7]

Experimental Protocols

The following protocols are representative of common synthetic manipulations involving 3-Fluoro-2-methoxyaniline and its conversion to the hydrochloride salt.

Protocol 1: Synthesis of N-(3-Fluoro-2-methoxyphenyl)acetamide

This protocol describes the acylation of the aniline, a fundamental reaction to protect the amine or to build a more complex molecule.

Rationale : Acylation with acetic anhydride is a robust and high-yielding method to form an amide bond. The reaction is typically performed in an acidic medium or with a base to neutralize the acid byproduct. Here, acetic acid serves as the solvent.[9]

Methodology :

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-2-methoxyaniline (1.41 g, 10 mmol).

-

Reagent Addition : Add glacial acetic acid (20 mL). Stir until the aniline is fully dissolved.

-

Acylation : Slowly add acetic anhydride (1.12 g, 11 mmol) to the solution at room temperature. An exotherm may be observed.

-

Reaction : Heat the reaction mixture to 90 °C and maintain for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup : Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

-

Isolation : The solid acetamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the final product.

Protocol 2: Preparation of 3-Fluoro-2-methoxyaniline Hydrochloride

This protocol describes the conversion of the free base aniline to its more stable and easily handled hydrochloride salt.

Rationale : Aniline and its derivatives are basic and react with strong acids like hydrochloric acid (HCl) to form ammonium salts. These salts are typically crystalline solids, making them easier to purify, weigh, and store compared to the often-liquid free bases. The reaction is a simple acid-base neutralization.[10]

Methodology :

-

Setup : Dissolve 3-Fluoro-2-methoxyaniline (1.41 g, 10 mmol) in a suitable organic solvent like diethyl ether or ethyl acetate (30 mL) in a 100 mL flask.

-

Acidification : While stirring the solution at 0 °C (ice bath), slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether, 5.5 mL, 11 mmol).

-

Precipitation : The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation : Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration.

-

Washing and Drying : Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the solid under vacuum to yield 3-Fluoro-2-methoxyaniline hydrochloride.

Spectroscopic Data Analysis

Confirmation of the structure of 3-Fluoro-2-methoxyaniline and its derivatives relies on standard spectroscopic techniques.[11]

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methoxy group (-OCH₃) around 3.8-4.0 ppm, and a broad singlet for the amine protons (-NH₂) whose chemical shift is solvent-dependent.

-

¹³C NMR : The carbon spectrum will show distinct signals for the seven carbon atoms, with C-F and C-O couplings providing further structural information.

-

Mass Spectrometry (MS) : Will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.14 for the free base).

-

Infrared (IR) Spectroscopy : Will display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-O stretching for the methoxy group.

Safety and Handling

As with most aniline derivatives, 3-Fluoro-2-methoxyaniline requires careful handling in a laboratory setting.

-

Hazards : The compound is classified as an acute toxin (oral and dermal), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

-

Handling : Avoid inhalation of vapors and contact with skin and eyes.[12][16] Ensure that eyewash stations and safety showers are readily accessible.[13][14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and fine chemical synthesis. Its distinct structural features provide a reliable platform for constructing complex molecular targets. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers and scientists aiming to leverage its full synthetic potential.

References

-

3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Chemsrc. [Link]

-

CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline. 001CHEMICAL. [Link]

-

Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Fluoro-2-methoxyaniline | C7H8FNO. PubChem, NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

- 4. 001chemical.com [001chemical.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 10. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 11. 3-Fluoro-2-methoxyaniline(437-83-2) 1H NMR spectrum [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Synthesis Landscape: A Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Assessment

3-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the fluoro and methoxy groups on the aniline ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting derivatives. These derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2]

It is crucial to note that in the absence of a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxyaniline hydrochloride, the following hazard assessment is extrapolated from data on structurally similar compounds, including 3-Fluoro-2-methoxyaniline, 3-Fluoroaniline, and general aniline hydrochloride.

Expected Hazard Profile:

Based on available data for related compounds, 3-Fluoro-2-methoxyaniline hydrochloride is anticipated to be:

-

Acutely Toxic: By oral, dermal, and inhalation routes.[3]

-

A Skin and Eye Irritant: Direct contact may cause significant irritation or burns.

-

A Potential Sensitizer: Repeated exposure may lead to allergic reactions.

-

Target Organ Toxicity: The respiratory system is a potential target.[3]

The hydrochloride salt form may present additional hazards, such as increased water solubility, which could facilitate absorption.

Physicochemical Properties (of the free base, 3-Fluoro-2-methoxyaniline):

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [4] |

| Molecular Weight | 141.14 g/mol | [4] |

| Appearance | Colorless to light brown liquid | [5] |

| Density | 1.172 g/mL at 25 °C | [3] |

| Boiling Point | 217.9 °C at 760 mmHg | [4] |

| Flash Point | 100 °C (212 °F) | [3] |

| Refractive Index | n20/D 1.531 | [3] |

Prudent Handling and Engineering Controls: A Self-Validating System

Given the anticipated hazards, a multi-layered approach to safety is essential when working with 3-Fluoro-2-methoxyaniline hydrochloride. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Fume Hood: All manipulations of 3-Fluoro-2-methoxyaniline hydrochloride, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in the immediate vicinity of where the compound is handled.

Caption: Hierarchy of engineering controls for safe handling.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is the final barrier between the researcher and the chemical.

-

Gloves: Nitrile gloves are a suitable choice for short-term handling. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A full-length lab coat should be worn at all times.

-

Footwear: Closed-toe shoes are required.

Experimental Workflow: A Step-by-Step Approach to Safety

The following is a generalized workflow for handling 3-Fluoro-2-methoxyaniline hydrochloride in a research setting. This should be adapted to the specific requirements of your experiment.

Step 1: Pre-Experiment Planning and Risk Assessment

-

Review all available safety information for 3-Fluoro-2-methoxyaniline hydrochloride and all other reagents involved in the experiment.

-

Prepare a detailed experimental protocol, including a step-by-step procedure and a list of all necessary equipment and PPE.

-

Identify potential hazards at each step and outline corresponding mitigation strategies.

Step 2: Preparation and Weighing

-

Don all required PPE before entering the designated work area.

-

Conduct all weighing and transfers of the solid 3-Fluoro-2-methoxyaniline hydrochloride within a chemical fume hood.

-

Use a disposable weighing boat to prevent contamination of balances.

Step 3: Reaction Setup and Execution

-

Set up the reaction apparatus within the fume hood.

-

Add reagents slowly and in a controlled manner.

-

Monitor the reaction closely for any signs of an exothermic event or unexpected changes.

Step 4: Work-up and Purification

-

Quench the reaction carefully, following established procedures.

-

Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

Step 5: Waste Disposal

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.

-

Follow your institution's specific guidelines for hazardous waste disposal.

Caption: A safe experimental workflow for handling hazardous reagents.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill Response:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 3-Fluoro-2-methoxyaniline hydrochloride and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion: A Commitment to Safe Science

3-Fluoro-2-methoxyaniline hydrochloride is a valuable tool for chemical innovation. By understanding its potential hazards and adhering to stringent safety protocols, researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a foundation for safe handling practices, but it is the responsibility of each scientist to critically assess the risks of their specific experiments and to cultivate a laboratory environment where safety is paramount.

References

-

Aniline Standard Operating Procedure for Laboratories. (n.d.). Retrieved from [Link]

-

3-Fluoro-2-methoxyaniline (CAS#:437-83-2) MSDS, Density, Melting Point, Boiling Point, Structure, Formula, Molecular Weight etc. (2025, August 27). Chemsrc. Retrieved from [Link]

-

Aniline - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

-

Safety Guide in the laboratories, College of Science. (n.d.). Retrieved from [Link]

-

Aniline. (n.d.). Retrieved from [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters, 11(4), 435–440.

- Synthesis method of m-fluoroaniline. (2011). Google Patents.

- Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. (2022). Organic Process Research & Development, 26(1), 115–123.

-

Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1160.

-

Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

-

Post-modifications of synthesized fluoro-anilines. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氟-2-甲氧苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc [chemsrc.com]

- 5. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

solubility of 3-Fluoro-2-methoxyaniline hydrochloride in water and organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-methoxyaniline Hydrochloride

Executive Summary

3-Fluoro-2-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of their solubility is paramount for researchers and process chemists to control reaction kinetics, design purification strategies, and develop formulations. This technical guide provides a comprehensive analysis of the principles governing the solubility of 3-Fluoro-2-methoxyaniline hydrochloride in aqueous and organic media. It combines theoretical foundations with actionable experimental protocols, offering a framework for predicting and determining the solubility profile of this compound.

Chemical Identity and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 3-Fluoro-2-methoxyaniline is an aniline derivative substituted with a fluorine atom and a methoxy group.[3] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[4] This conversion from a neutral organic molecule (the "free base") to an ionic salt dramatically alters its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of 3-Fluoro-2-methoxyaniline and its Hydrochloride Salt

| Property | 3-Fluoro-2-methoxyaniline (Free Base) | 3-Fluoro-2-methoxyaniline Hydrochloride (Salt) |

| Synonyms | 3-Fluoro-o-anisidine, 3-Fluoro-2-methoxybenzenamine[3][5] | N/A |

| CAS Number | 437-83-2[3] | 1951439-40-9[6] |

| Molecular Formula | C₇H₈FNO[3][7] | C₇H₈FNO · HCl |

| Molecular Weight | 141.14 g/mol [3] | 177.60 g/mol |

| Physical Form | Liquid[3] | Solid (Predicted) |

| Density | 1.172 g/mL at 25 °C[3] | N/A |

| Known Solubility | Insoluble in water[5] | N/A |

Theoretical Principles of Solubility

The Free Base vs. The Hydrochloride Salt: A Tale of Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction.

-

3-Fluoro-2-methoxyaniline (Free Base): As a substituted aniline, the free base is a moderately polar molecule. While the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups contribute some polarity, the molecule is dominated by the nonpolar benzene ring. This structure results in poor solubility in water but good solubility in a wide range of organic solvents.[8]

-

3-Fluoro-2-methoxyaniline Hydrochloride (Salt): The reaction of the amine with HCl creates a protonated ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic nature makes the salt highly polar. Consequently, its solubility in nonpolar organic solvents is expected to be very low. Conversely, it should be significantly more soluble in polar solvents, particularly water, where the ions can be effectively solvated by polar water molecules.[4][9]

Caption: Acid-base equilibrium driving solubility changes.

The Critical Impact of pH

The solubility of an amine hydrochloride in an aqueous system is critically dependent on pH. The equilibrium between the soluble, protonated salt form and the less soluble, neutral free base is governed by the pKa of the conjugate acid (R-NH₃⁺).

-

At low pH (acidic conditions): The equilibrium is shifted towards the protonated, ionic form (R-NH₃⁺), maximizing aqueous solubility.

-

At high pH (basic conditions): The proton is removed from the ammonium ion, regenerating the neutral free base (R-NH₂), which is poorly water-soluble and may precipitate out of the solution.[9]

This pH-dependent behavior is a key consideration in experimental design, particularly for extractions, crystallizations, and formulation development.

Experimental Determination of Solubility: A Practical Guide

While theoretical principles provide a strong predictive foundation, experimental verification is essential for obtaining accurate solubility data.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse range of solvents should be tested, spanning the full spectrum of polarity. This allows for the classification of the compound's solubility characteristics, which is invaluable for selecting appropriate solvent systems for reactions, purifications, and analyses.

Table 2: Recommended Solvents for Qualitative Solubility Analysis

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; expected to dissolve the hydrochloride salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Polar but lack O-H or N-H bonds; good general-purpose solvents. |

| Nonpolar / Low Polarity | Dichloromethane (DCM), Toluene, Hexane | Expected to dissolve the free base but not the hydrochloride salt. |

Experimental Workflow for Qualitative Analysis

The following workflow provides a systematic approach to characterizing the qualitative solubility of 3-Fluoro-2-methoxyaniline hydrochloride.

Caption: Systematic workflow for aqueous solubility classification.

Detailed Protocol for Qualitative Solubility Determination

This protocol is adapted from standard organic chemistry methodologies to provide a reliable, self-validating system for assessing solubility.[9][10]

Objective: To determine the qualitative solubility of 3-Fluoro-2-methoxyaniline hydrochloride in water and selected organic solvents. A compound is generally considered "soluble" if approximately 25-30 mg dissolves in 0.75-1.0 mL of solvent.

Materials:

-

3-Fluoro-2-methoxyaniline hydrochloride

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, Methanol, Ethanol, DMSO, Dichloromethane, Toluene

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of 3-Fluoro-2-methoxyaniline hydrochloride into a clean, dry test tube.

-

Solvent Addition (Portion-wise): Add 0.25 mL of the selected solvent to the test tube.

-

Causality Note: Adding the solvent in portions allows for the observation of partial solubility and prevents misclassification of sparingly soluble compounds.

-

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Causality Note: Vigorous agitation is crucial to break up solid particles and overcome kinetic barriers to dissolution, ensuring the system approaches thermodynamic equilibrium.

-

-

Observation: Observe the mixture against a contrasting background. Note if the solution is clear, hazy, or if solid particles remain.

-

Iterative Addition: If the solid has not fully dissolved, add another 0.25 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 0.75 mL.

-

Classification:

-

Soluble: A completely clear solution is formed at any point.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: Little to no solid appears to dissolve.

-

-

Documentation: Record the results for each solvent in a laboratory notebook.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following solubility profile for 3-Fluoro-2-methoxyaniline hydrochloride can be predicted.

Table 3: Predicted Qualitative Solubility of 3-Fluoro-2-methoxyaniline Hydrochloride

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | Ionic salt is readily solvated by polar water molecules. |

| Methanol | Polar Protic | Soluble | Polar alcohol can solvate the ionic salt. |

| Ethanol | Polar Protic | Soluble to Sparingly Soluble | Less polar than methanol; solubility may be reduced. |

| DMSO | Polar Aprotic | Soluble | High polarity and can effectively solvate cations. |

| Dichloromethane | Low Polarity | Insoluble | Nonpolar solvent cannot effectively solvate the ionic salt. |

| Toluene | Nonpolar | Insoluble | Nonpolar aromatic solvent is incompatible with the ionic salt. |

| Hexane | Nonpolar | Insoluble | Highly nonpolar alkane solvent is incompatible with the ionic salt. |

Quantitative Solubility Determination: The Shake-Flask Method

For applications in drug development and process chemistry, a quantitative measure of solubility (e.g., in mg/mL or mol/L) is often required. The gold-standard "shake-flask" method is a robust technique for this purpose.

Standard Operating Procedure (SOP): Shake-Flask Method

-

Preparation: Add an excess amount of 3-Fluoro-2-methoxyaniline hydrochloride to a known volume of the desired solvent (e.g., a pH 7.4 phosphate buffer for physiological relevance) in a sealed, airtight container.

-

Trustworthiness Note: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.

-

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. The result is the equilibrium solubility of the compound under the specified conditions.

References

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online].

- Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. - ResearchGate. [Online].

- 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc. [Online].

- Experiment 27 - Amines and Amides - Jay C. McLaughlin. [Online].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online].

-

Amine hydrochloride salts : a problem in polyurethane synthesis. - University of Glasgow Theses. [Online]. Available at: [Link]

-

Solubility of organic amine salts - Sciencemadness.org. [Online]. Available at: [Link]

-

Factors that Affect Solubility - Chemistry LibreTexts. [Online]. Available at: [Link]

-

Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate. [Online]. Available at: [Link]

-

CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline - 001CHEMICAL. [Online]. Available at: [Link]

-

3-Fluoro-5-methoxyaniline | C7H8FNO | CID 40427890 - PubChem. [Online]. Available at: [Link]

-

4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH. [Online]. Available at: [Link]

Sources

- 1. 3-Fluoro-2-methoxyaniline | 437-83-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氟-2-甲氧苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemhaven.org [chemhaven.org]

- 5. labsolu.ca [labsolu.ca]

- 6. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 7. 001chemical.com [001chemical.com]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: From Commercial Sourcing to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Versatile Scaffold: 3-Fluoro-2-methoxyaniline Hydrochloride

3-Fluoro-2-methoxyaniline, and its hydrochloride salt, is a substituted aniline derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern—a fluorine atom and a methoxy group ortho and meta to the amine, respectively—imparts distinct electronic and steric properties that are highly advantageous in the design of bioactive molecules.[2] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the amine group, while the methoxy group can influence solubility and serve as a key interaction point with biological targets.[2]

This compound serves as a crucial intermediate in the synthesis of a wide range of complex molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[4][5] Its utility is rooted in the reactivity of the aniline amine group, which readily participates in nucleophilic substitutions, acylations, and diazotization reactions, providing a versatile handle for molecular elaboration.[2][5]

Commercial Supplier Overview

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. The following table provides a comparative overview of several reputable commercial suppliers of 3-Fluoro-2-methoxyaniline and its hydrochloride salt. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any supplier to ensure the material meets the specific requirements of your intended application.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 3-Fluoro-2-methoxyaniline | 437-83-2 | 97% | Often available as the free base. |

| BLD Pharm | 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride | 1955540-52-9 | N/A | A related derivative, useful for further functionalization.[6] |

| ACUBIOCHEM | 4-Fluoro-3-methoxyaniline hydrochloride | N/A | 95% | An isomeric variant.[7] |

| Santa Cruz Biotechnology | 5-Fluoro-2-methoxyaniline hydrochloride | 326-83-0 | N/A | An isomeric variant.[8] |

| Jinan Qinmu Fine Chemical Co., Ltd. | 3-Fluoro-2-methoxyaniline | 437-83-2 | N/A | Supplier of intermediates for pharmaceuticals and liquid crystal materials.[9] |

Quality Control and Specification Analysis

Ensuring the identity and purity of 3-Fluoro-2-methoxyaniline hydrochloride is paramount for reproducible and reliable experimental outcomes. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, which typically includes data from the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling constants for the assigned structure.[10] ¹⁹F NMR can also be a powerful tool for both identification and quantification.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[12] The CoA should specify the column, mobile phase, and detection wavelength used, along with the purity reported as a percentage area of the main peak.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should align with the theoretical values for the molecular formula.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 3-Fluoro-2-methoxyaniline hydrochloride.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]

-

Hazard Identification: This compound is classified as an acute toxicant if swallowed or in contact with skin, and it can cause skin and eye irritation. It is essential to be familiar with the specific hazard statements and precautionary measures outlined in the Safety Data Sheet (SDS).[13]

Storage Conditions:

-

Container: Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[13]

-

Environment: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][13]

Representative Synthetic Application: N-Acylation

To illustrate the utility of 3-Fluoro-2-methoxyaniline hydrochloride, a representative N-acylation protocol is provided below. This reaction is a fundamental transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

-

Acylating Agent Addition: The desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

Caption: Workflow for the N-acylation of 3-Fluoro-2-methoxyaniline.

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, reliable sourcing, and safe handling are essential for its effective utilization in the laboratory. The synthetic protocols and workflows presented in this guide provide a solid foundation for researchers to incorporate this important intermediate into their research programs.

References

-

Chemsrc. 3-Fluoro-2-methoxyaniline Product Information. [Link]

-

Chem-Impex. 3-Fluoro-4-methoxyaniline Product Page. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. [Link]

-

Chem-Impex. 4-Fluoro-2-methoxyaniline Product Page. [Link]

-

ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

-

ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. 1955540-52-9|3-Fluoro-2-iodo-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 7. acubiochem.com [acubiochem.com]

- 8. scbt.com [scbt.com]

- 9. 3-Fluoro-2-methoxyaniline CAS No.:437-83-2 Supply [qinmuchem.com]

- 10. 3-Fluoro-2-methoxyaniline(437-83-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Leveraging 3-Fluoro-2-methoxyaniline Hydrochloride for the Strategic Synthesis of Novel Heterocycles

An Application Guide for the Synthetic Chemist:

Abstract

Substituted anilines are foundational building blocks in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials.[1] Among these, 3-Fluoro-2-methoxyaniline hydrochloride (CAS: 437-83-2) presents a unique and highly valuable starting material. The strategic placement of the fluorine and methoxy groups on the aniline ring provides a powerful tool for modulating the electronic properties, reactivity, and ultimately the biological and physical characteristics of the resulting heterocyclic systems. The presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 3-Fluoro-2-methoxyaniline hydrochloride, focusing on detailed protocols for the synthesis of quinolines and benzoxazoles, and discussing pathways to other important heterocyclic cores.

Introduction: The Strategic Advantage of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline is a versatile chemical intermediate whose structural features offer precise control over synthetic outcomes.[3] The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing fluorine (-F) atom at the meta position relative to the amine create a unique electronic environment. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions, which are central to many classical heterocyclic ring-forming reactions.

The amine group serves as the primary nucleophilic handle for initiating cyclization cascades, while the substituents dictate the position of ring closure and modulate the properties of the final product.[3] This application note will detail the practical execution of key synthetic transformations using this precursor, providing both the theoretical underpinnings and field-proven laboratory protocols.

Synthesis of Substituted Quinolines: The Combes Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents, including the renowned antimalarial drug quinine.[4] The Combes quinoline synthesis offers a direct and efficient method for preparing 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6][7]

Mechanistic Rationale

The reaction proceeds in three main stages:

-

Enamine Formation: The aniline nucleophilically attacks one of the carbonyls of the β-diketone, followed by dehydration to form a stable β-amino enone intermediate (a Schiff base tautomer).

-

Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine is protonated, activating the aromatic ring for an intramolecular electrophilic aromatic substitution. This is the rate-determining step.[6] The electronic nature and steric hindrance of the substituents on the aniline ring dictate the regioselectivity of this cyclization.

-

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to yield the final, stable aromatic quinoline product.

Workflow for Combes Quinoline Synthesis

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Detailed Experimental Protocol: Synthesis of 8-Fluoro-7-methoxy-2,4-dimethylquinoline

Materials & Reagents

| Reagent | CAS No. | MW ( g/mol ) | Quantity (mmol) | Amount |

| 3-Fluoro-2-methoxyaniline HCl | N/A | 177.60 | 10.0 | 1.78 g |

| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 12.0 | 1.20 g (1.23 mL) |

| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | - | 5 mL |

| Sodium Hydroxide (10 M solution) | 1310-73-2 | 40.00 | - | As needed |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | ~5 g |

| Silica Gel (for chromatography) | 7631-86-9 | - | - | As needed |

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-2-methoxyaniline hydrochloride (1.78 g, 10.0 mmol) and acetylacetone (1.23 mL, 12.0 mmol).

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. Causality Note: The slow addition of strong acid is crucial to control the initial exothermic reaction upon mixing and protonation.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120 °C in an oil bath for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~50 g) in a beaker. This will precipitate the crude product.

-

Basification: Slowly neutralize the acidic aqueous solution by adding 10 M sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to dissipate heat.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 8-Fluoro-7-methoxy-2,4-dimethylquinoline.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are another class of heterocycles with significant applications in medicinal and materials chemistry.[8] The standard synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[9] While 3-Fluoro-2-methoxyaniline is not a 2-aminophenol, it is a direct precursor. The methoxy group can be selectively cleaved under acidic conditions (e.g., using HBr) to yield the corresponding 2-amino-6-fluorophenol, which can then be used in the subsequent cyclization step.

General Mechanistic Pathway

-

Amide/Ester Activation: The carboxylic acid is typically activated, for example, by conversion to an acyl chloride or by using a coupling agent. Alternatively, direct condensation with an aldehyde can be performed.

-

Nucleophilic Attack & Cyclization: The amino group of the 2-aminophenol attacks the activated carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization, with the phenolic oxygen attacking the same carbon.

-

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic benzoxazole ring.

Detailed Experimental Protocol: Two-Step Synthesis of 7-Fluoro-2-phenyl-1,3-benzoxazole

Part A: Demethylation to 2-Amino-6-fluorophenol

(This protocol is a representative procedure for methoxy group cleavage.)

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 3-Fluoro-2-methoxyaniline (assumed as free base, 1.41 g, 10.0 mmol) in 48% hydrobromic acid (20 mL).

-

Heating: Heat the mixture to reflux (approx. 125 °C) for 4-6 hours. Causality Note: Strong acid and high temperature are required to cleave the stable aryl-methyl ether bond.

-

Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Extract the product with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-amino-6-fluorophenol, which can be used in the next step, often without further purification.

Part B: Benzoxazole Formation via Condensation with Benzaldehyde

-

Reaction Setup: In a 50 mL round-bottom flask, combine the crude 2-amino-6-fluorophenol (from Part A, ~10.0 mmol), benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol), and ethanol (25 mL).

-

Catalysis: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or use an oxidizing medium. An alternative green method involves using an H₂O₂/HCl catalyst system in ethanol at room temperature.[10][11] For this protocol, we will use a simple oxidative cyclization. Add a mild oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10.0 mmol).

-

Reaction: Stir the mixture at room temperature or gentle heat (50 °C) for 6-8 hours. The reaction involves the initial formation of a Schiff base, followed by oxidative cyclization.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 7-Fluoro-2-phenyl-1,3-benzoxazole.

Caption: Two-step workflow for benzoxazole synthesis.

Prospective Synthetic Pathways to Other Heterocycles

The utility of 3-Fluoro-2-methoxyaniline extends to a variety of other important heterocyclic systems. Below are conceptual pathways for advanced applications.

| Heterocycle Class | Key Reaction Name | Required Intermediate from Starting Material | General Principle |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | 2-(3-Fluoro-2-methoxyphenyl)ethylamine | The aniline is converted to a β-arylethylamine, which then undergoes condensation with an aldehyde or ketone, followed by acid-catalyzed intramolecular cyclization onto the electron-rich aromatic ring.[12][13][14] |

| Dihydroisoquinolines | Bischler-Napieralski Reaction | N-[2-(3-Fluoro-2-methoxyphenyl)ethyl]amide | A β-arylethylamide undergoes intramolecular cyclization using a dehydrating agent like POCl₃. The resulting dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline.[15][16][17][18][19] |

| Benzothiazoles | - | 2-Amino-6-fluorothiophenol | Similar to benzoxazoles, the aniline is a precursor to the required 2-aminothiophenol. This intermediate is then condensed with aldehydes or carboxylic acids to form the benzothiazole ring.[10][11][20][21] |

| Carbazoles | Graebe-Ullmann Synthesis | 1-(3-Fluoro-2-methoxyphenyl)-1,2,3-benzotriazole | The aniline can be coupled with an o-halonitrobenzene, followed by reduction of the nitro group and diazotization. The resulting benzotriazole undergoes thermal or photochemical extrusion of N₂ to yield a carbazole.[22][23] |

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a potent and versatile building block for modern heterocyclic synthesis. Its unique substitution pattern allows for the directed synthesis of complex molecular architectures with desirable physicochemical properties. The protocols and pathways outlined in this guide demonstrate its applicability in well-established named reactions, providing a reliable foundation for researchers in drug discovery and materials science to develop novel, high-value compounds. By understanding the underlying mechanisms and applying the detailed experimental procedures, scientists can effectively harness the synthetic potential of this valuable intermediate.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Synthesis of quinolines. Organic Chemistry Portal.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Various pathways for the synthesis of benzoxazole using 2-aminophenol...

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Bischler-Napieralski Reaction. J&K Scientific LLC.

- Bischler–Napieralski reaction. Wikipedia.

- Combes quinoline synthesis. Wikipedia.

- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

- Bischler–Napieralski reaction. Grokipedia.

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- Bischler-Napieralski Reaction. Organic Chemistry Portal.

- Pictet–Spengler reaction. Wikipedia.

- The Graebe–Ullmann Carbazole‐Carboline Synthesis.

- Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Doebner–Miller reaction. Wikipedia.

- Literature review on substituted anilines. Benchchem.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.

- Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- The Pictet-Spengler Reaction Updates Its Habits.

- GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube.

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

- The Pictet-Spengler Reaction Upd

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. Bischler-Napieralski Reaction [organic-chemistry.org]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

Application Notes and Protocols: 3-Fluoro-2-methoxyaniline Hydrochloride as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry